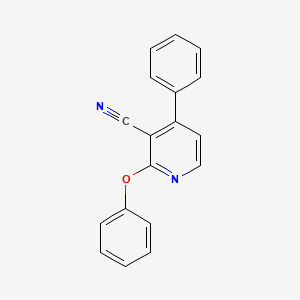

2-Phenoxy-4-phenylnicotinonitrile

Description

Significance of Nicotinonitrile Scaffolds in Advanced Synthetic and Materials Science Contexts

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net Its importance stems from the versatility of the cyano group and the pyridine (B92270) ring, which can be readily transformed into various other functional groups or used as a foundation for constructing fused ring systems. ekb.eg This synthetic utility has established nicotinonitrile derivatives as vital building blocks in drug discovery, leading to several marketed drugs, including milrinone, olprinone, and bosutinib. researchgate.netekb.eg

Beyond their well-documented role in medicinal chemistry, nicotinonitrile scaffolds possess significant potential in materials science. Researchers have noted their optical and electrical properties, making them candidates for novel functional materials. researchgate.net For instance, certain derivatives are being explored as precursors for materials with specific electronic characteristics. evitachem.com A tangible application in this area is the use of nicotinonitrile compounds as highly effective corrosion inhibitors for metal alloys, demonstrating their utility in industrial and engineering contexts. researchgate.net The inherent biological activity of these scaffolds also extends to agrochemicals, where related structures have been investigated for their potential as insecticides and fungicides. ontosight.ai

Structural Characteristics of the Phenoxy-Substituted Nicotinonitrile Subclass

The general structure consists of:

A Pyridine Ring: A core nitrogen-containing aromatic heterocycle.

A Cyano Group (-CN): Located at the 3-position, this group is a key site for chemical reactions and interactions.

A Phenyl Group (-C₆H₅): Attached at the 4-position, adding to the aromatic character and steric bulk of the molecule.

A Phenoxy Group (-OC₆H₅): An ether linkage at the 2-position connecting a phenyl ring to the pyridine core. ontosight.ai

Detailed structural analyses of related molecules, such as 4,6-Dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile, have been performed using single-crystal X-ray diffraction. bohrium.com These studies reveal that the crystal packing of such compounds is stabilized by a network of noncovalent interactions. These interactions include C─H···N and C─H···O hydrogen bonds, as well as π-stacking interactions (C─H···π and π···π), which dictate the supramolecular architecture and solid-state properties of the material. bohrium.com This complex interplay of functional groups and intermolecular forces is characteristic of this subclass and is fundamental to understanding their chemical behavior. ontosight.aibohrium.com

Overview of Key Research Areas Pertaining to 2-Phenoxy-4-phenylnicotinonitrile and Related Systems

Research into this compound and its analogues is primarily concentrated in the field of medicinal chemistry, driven by the broad biological activities exhibited by the nicotinonitrile scaffold. ontosight.aiekb.eg Compounds with structures similar to this compound have been investigated for a range of potential therapeutic applications. ontosight.ai

Key research areas include:

Medicinal Chemistry and Drug Discovery: The primary focus is on exploring the potential of these compounds as lead structures for developing new drugs. evitachem.com Specific activities under investigation for this class include anti-inflammatory, antimicrobial, and anticancer properties. evitachem.comontosight.ai The molecule itself is often used in high-throughput screening campaigns to identify potential interactions with biological targets like enzymes or receptors. evitachem.comontosight.ai For example, related 4-phenylnicotinonitrile (B3370435) derivatives have been used as starting points for the synthesis of potent Aurora B kinase inhibitors and antibacterial agents. usc.galacs.org

Advanced Synthetic Chemistry: The nicotinonitrile framework serves as a versatile platform for complex organic synthesis. Research has demonstrated the use of related molecules, like 2-phenylnicotinonitrile (B1369846), in sophisticated catalytic reactions. For instance, rhodium-catalyzed C-H bond activation and annulation reactions have been employed to construct complex polycyclic aromatic systems like naphthoquinolizinones. acs.org Other studies show that derivatives such as 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile can be used as a precursor to build novel fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net

Computational and Mechanistic Studies: To complement experimental work, molecular docking studies are often conducted to understand how these molecules interact with biological targets. These in silico analyses help to predict binding affinities and explain the structural basis for observed biological activity, guiding the rational design of more potent derivatives. usc.gal

| Research Area | Focus | Example Compound/System |

| Medicinal Chemistry | Anti-inflammatory, Antimicrobial | 2-(2-Phenoxy-phenyl)nicotinonitrile evitachem.com |

| Medicinal Chemistry | Anticancer (Aurora B Kinase Inhibitor) | 2-Amino-4-phenylnicotinonitrile derivatives acs.org |

| Medicinal Chemistry | Antibacterial | 2-(cyclohexylamino)-4-phenylnicotinonitrile usc.gal |

| Advanced Synthesis | Precursor for complex heterocycles | 2-phenylnicotinonitrile acs.org |

| Materials Science | Corrosion Inhibition | Substituted nicotinonitriles researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c19-13-17-16(14-7-3-1-4-8-14)11-12-20-18(17)21-15-9-5-2-6-10-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHVGGRTGKIOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)OC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Phenoxy 4 Phenylnicotinonitrile and Its Derivatives

Retrosynthetic Analysis of 2-Phenoxy-4-phenylnicotinonitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com By working backward from the target molecule, chemists can devise a logical and efficient synthetic route. amazonaws.comegrassbcollege.ac.in

For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected. The primary disconnections for this molecule are the C-O bond of the phenoxy group and the C-C bond connecting the phenyl group to the pyridine (B92270) ring. This leads to two main retrosynthetic approaches:

Approach 1: Late-stage introduction of the phenoxy group. This strategy involves first constructing the 4-phenylnicotinonitrile (B3370435) core and then introducing the phenoxy group via a nucleophilic aromatic substitution reaction. The 4-phenylnicotinonitrile intermediate can be further broken down into simpler precursors.

Approach 2: Late-stage introduction of the phenyl group. In this approach, a 2-phenoxynicotinonitrile (B77824) scaffold is first synthesized, followed by the attachment of the phenyl group, typically through a cross-coupling reaction.

These approaches are further elaborated in the subsequent sections, which detail the specific reactions and methodologies for achieving each transformation.

Multicomponent Reaction Strategies in Nicotinonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgtandfonline.com This approach is advantageous due to its atom economy, reduced reaction times, and simplified workup procedures. rsc.org The synthesis of the nicotinonitrile core, a key component of the target molecule, can be effectively achieved using MCRs.

Knoevenagel Condensation and Subsequent Cyclization Reactions

A common and effective method for synthesizing substituted nicotinonitriles involves a sequence initiated by a Knoevenagel condensation. acs.orgbeilstein-journals.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a benzoylacetonitrile (B15868) derivative, with an aldehyde or ketone. acs.orgacs.org

In the context of this compound synthesis, a plausible route involves the Knoevenagel condensation of a suitable precursor. For instance, the reaction between an appropriate aldehyde and an active methylene compound can generate a δ-bromo-2,4-dienone intermediate. acs.orgacs.orgnih.gov This intermediate, containing strategically placed functional groups, can then react with a nitrogen source, such as ammonia (B1221849) generated in situ from ammonium (B1175870) acetate (B1210297), to form an azatriene. acs.orgacs.orgnih.gov This azatriene subsequently undergoes a 6π-azaelectrocyclization followed by aromatization to yield the desired trisubstituted pyridine core. acs.orgacs.orgnih.govthieme-connect.com

This one-pot sequence, combining Knoevenagel condensation, imination, and electrocyclization, offers a powerful and convergent route to highly functionalized nicotinonitriles. acs.orgacs.orgnih.gov

Role of Ammonium Acetate in Pyridine Ring Formation

Ammonium acetate (NH₄OAc) plays a crucial role in many pyridine synthesis methodologies, acting as the nitrogen source for the formation of the pyridine ring. rsc.orgacs.orgacs.orgorganic-chemistry.orgrsc.orgrsc.org In multicomponent reactions leading to nicotinonitriles, ammonium acetate provides the ammonia necessary for the cyclization step. rsc.orgacs.orgacs.org

The Hantzsch pyridine synthesis, a classic multicomponent reaction, utilizes ammonium acetate or ammonia as the nitrogen donor in the condensation of a β-keto ester, an aldehyde, and another keto compound. wikipedia.org While the classical Hantzsch synthesis has some drawbacks, modern variations have been developed to improve yields and reaction conditions. wikipedia.org

In other pyridine syntheses, ammonium acetate facilitates a one-pot, three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and itself in alcoholic solvents, leading to polysubstituted pyridines with high regioselectivity. organic-chemistry.org The use of a large excess of ammonium acetate can drive the reaction towards spontaneous cyclodehydration, resulting in excellent yields of the pyridine product. organic-chemistry.org Furthermore, ammonium iodide has been shown to promote the cyclization of ketones with DMSO and ammonium acetate to form substituted pyridines. rsc.org

Cross-Coupling Methodologies for Phenyl and Phenoxy Moiety Incorporation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of this compound. These reactions allow for the precise and efficient introduction of the phenyl and phenoxy groups onto the nicotinonitrile scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds. rsc.orgnih.govrsc.orgnih.govmdpi.com In the synthesis of this compound, a Suzuki-Miyaura coupling could be employed to introduce the phenyl group at the 4-position of a pre-functionalized 2-phenoxynicotinonitrile derivative. This would typically involve the reaction of a 4-halo-2-phenoxynicotinonitrile with phenylboronic acid in the presence of a palladium catalyst and a base.

The efficiency of these reactions is often dependent on the choice of catalyst, ligands, and reaction conditions. For instance, palladium catalysts like Pd(OAc)₂ and ligands such as JohnPhos have been found to be effective in similar coupling reactions. nih.gov

Nucleophilic Aromatic Substitution Pathways for Phenoxy Group Introduction

The phenoxy group can be introduced onto the nicotinonitrile ring via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction involves the displacement of a good leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this would entail reacting a 2-chloro-4-phenylnicotinonitrile (B1586891) intermediate with a phenol (B47542) in the presence of a base. The presence of electron-withdrawing groups on the aromatic ring, such as the nitrile group and the phenyl group, activates the ring towards nucleophilic attack, facilitating the substitution reaction. wikipedia.orgmasterorganicchemistry.com The reaction can be carried out under various conditions, and the choice of solvent and base can influence the reaction rate and yield.

Catalytic Approaches in Nicotinonitrile Synthesis

The synthesis of the nicotinonitrile scaffold, a core component of many biologically active compounds, has been significantly advanced through the development of novel catalytic approaches. These methods offer improvements in yield, selectivity, and reaction conditions over traditional synthetic routes.

Application of Heterogeneous Catalysts (e.g., Nanomagnetic Metal-Organic Frameworks)

Heterogeneous catalysts are advantageous in organic synthesis due to their ease of separation and potential for recycling. acs.org Among these, nanomagnetic metal-organic frameworks (MOFs) have emerged as highly effective catalysts for the synthesis of nicotinonitrile derivatives. acs.orgnih.gov

Researchers have developed a novel nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, for this purpose. nih.govnih.gov This catalyst is synthesized by functionalizing an aluminum-based MOF with phosphorous acid groups and then integrating it with magnetic Fe₃O₄ nanoparticles. acs.org The resulting composite material exhibits high chemical and thermal stability, a large surface-to-volume ratio, and superparamagnetic properties, which allow for its easy separation from the reaction mixture using an external magnet. nih.govbohrium.com

This nanomagnetic catalyst has been successfully employed in a four-component reaction to produce a wide range of nicotinonitrile derivatives. nih.govnih.gov The reaction combines an aldehyde, an acetophenone (B1666503) derivative, a propanenitrile derivative, and ammonium acetate. nih.gov A key advantage of this methodology is that it proceeds under solvent-free conditions at elevated temperatures (110 °C), affording the desired products in excellent yields (68–90%) within short reaction times (40–60 minutes). nih.govnih.gov The process operates through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. nih.gov The reusability of the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst has been demonstrated, maintaining high performance over several cycles, which underscores its utility in sustainable chemical manufacturing. nih.gov

Table 1: Performance of Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ in Nicotinonitrile Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | nih.gov |

| Reactants | Aldehyde, Acetophenone, 3-Oxo-3-phenylpropanenitrile, Ammonium Acetate | nih.gov |

| Conditions | Solvent-free, 110 °C | nih.gov |

| Reaction Time | 40–60 min | nih.gov |

| Product Yield | 68–90% | nih.gov |

Another class of heterogeneous catalysts, magnetic deep eutectic solvents (MDESs), has also proven effective. rsc.org A catalyst designated Fe₃O₄@SiO₂@DES1, which consists of choline (B1196258) chloride embedded on naphthalene (B1677914) bis-urea-supported magnetic nanoparticles, was used to synthesize new 1,2,3-triazole-nicotinonitrile hybrids. rsc.org This multicomponent reaction achieved high yields of 65–98% under mild, solvent-free conditions, with the catalyst being easily recyclable. rsc.org

Transition-Metal Catalysis in Annulation and Cyclization Reactions (e.g., Rh(III)-Catalyzed C(sp²)–H Bond Activation)

Transition-metal catalysis provides a powerful tool for constructing complex cyclic molecules through C-H bond activation and subsequent annulation or cyclization reactions. snnu.edu.cnnih.gov Rhodium(III) catalysts, in particular, have garnered significant attention due to their high reactivity, selectivity, and good functional group tolerance under mild conditions. nih.govmdpi.com These catalysts enable the direct functionalization of C(sp²)–H bonds, offering an atom-economical pathway to various heterocyclic systems. nih.govmdpi.com

In the context of nitrile synthesis, Rh(III)-catalyzed C-H activation has been used for the direct cyanation of aromatic rings. For instance, a method for the ortho-cyanation of N-nitrosoanilines uses a Rh(III) catalyst with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source. researchgate.net The nitroso group acts as a removable directing group, guiding the cyanation to the ortho position before being cleaved. nih.govresearchgate.net This strategy is effective for a variety of substrates, although electron-rich anilines tend to provide higher yields than their electron-poor counterparts. researchgate.net

Furthermore, Rh(III) catalysis has been employed in three-component reactions to build complex amine structures via C(sp²)–H activation. rsc.org Such reactions can combine aromatic compounds, amides, and aldehydes to form densely substituted amines in a single step, with water as the only byproduct. rsc.org While not a direct synthesis of a nicotinonitrile, the underlying principle of Rh(III)-catalyzed C-H activation followed by annulation with a nitrogen source and other components demonstrates a viable and modular strategy that could be adapted for the construction of highly substituted pyridine rings like that in this compound. The development of such protocols represents a significant advance over classical multi-step procedures for building poly(hetero)cyclic compounds. snnu.edu.cn

Green Chemistry Principles and Sustainable Synthetic Routes for Nicotinonitriles

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its twelve principles is crucial for developing sustainable synthetic routes for nicotinonitriles. yale.eduacs.org

Prevention : It is better to prevent waste than to treat it. yale.edu The nanomagnetic MOF-catalyzed synthesis of nicotinonitriles exemplifies this by achieving high yields, thus minimizing waste generation. nih.gov

Atom Economy : Synthetic methods should maximize the incorporation of all materials into the final product. acs.org Multicomponent reactions, like the four-component synthesis of nicotinonitriles, are inherently atom-economical. nih.gov

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. skpharmteco.com The use of non-toxic starting materials and catalysts is a key goal. skpharmteco.com

Designing Safer Chemicals : Products should be designed to be effective while minimizing toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous. acs.org The solvent-free conditions used in the MOF-catalyzed synthesis of nicotinonitriles directly adhere to this principle. nih.govnih.gov

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided. acs.org One-pot, multicomponent syntheses help to minimize these steps. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of recyclable heterogeneous catalysts like nanomagnetic MOFs is a prime example of this principle in action. acs.orgnih.gov

Design for Degradation : Products should break down into innocuous products at the end of their function.

Real-time Analysis for Pollution Prevention : Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents.

Continuous Flow Synthesis Techniques for Enhanced Production Efficiency

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, reduced waste, and the potential for straightforward scaling by operating multiple reactors in parallel. nih.govbeilstein-journals.org

This technology has been successfully applied to the synthesis of nicotinonitrile derivatives. A notable example is the continuous flow synthesis of 2-bromo-4-methylnicotinonitrile, a key intermediate for the drug nevirapine. beilstein-journals.orgnih.gov The process telescopes three synthetic steps, starting from inexpensive, acyclic raw materials. beilstein-journals.org The setup involves pumping reagents through a series of columns and coils where the reactions occur under controlled conditions. nih.govbeilstein-journals.org

This continuous process demonstrates how flow chemistry can enhance production efficiency and safety, avoiding the isolation of potentially unstable intermediates. nih.gov By optimizing variables such as flow rate, temperature, and reagent concentration, continuous flow systems can achieve higher yields and purity compared to batch reactions, facilitating more efficient and cost-effective manufacturing of complex molecules like nicotinonitriles. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxy 4 Phenylnicotinonitrile

Electrophilic and Nucleophilic Reaction Pathways of the Nicotinonitrile Core

The reactivity of the 2-Phenoxy-4-phenylnicotinonitrile molecule is primarily governed by the electronic properties of its nicotinonitrile core, which is influenced by the attached phenoxy and phenyl substituents. The pyridine (B92270) ring, being an electron-deficient heterocycle, is generally susceptible to nucleophilic attack. smolecule.com Conversely, electrophilic substitution on the pyridine ring is less favorable than on benzene (B151609) and typically requires harsh conditions.

Nucleophilic Reactions: The presence of the electron-withdrawing nitrile group (-CN) and the electronegative nitrogen atom in the pyridine ring further decreases the electron density of the aromatic system, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netorganic-chemistry.org Nucleophiles can attack the carbon atoms at positions 2, 4, and 6 of the pyridine ring. In the case of this compound, the phenoxy group at position 2 is a potential leaving group. Strong nucleophiles can displace the phenoxy group. The nitrile group itself can undergo nucleophilic attack, for instance, hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or reduction to an amine using reducing agents like lithium aluminum hydride. evitachem.com

Electrophilic Reactions: Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging due to the ring's electron-deficient nature. If such reactions were to occur, they would likely be directed to the positions least deactivated by the ring nitrogen and the nitrile group. The phenyl substituent at position 4, being an electron-donating group (by resonance), could slightly activate the pyridine ring towards electrophilic attack compared to an unsubstituted nicotinonitrile. However, electrophilic substitution is more likely to occur on the more electron-rich phenyl or phenoxy rings.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The nicotinonitrile scaffold of this compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.com This reaction is conceptually related to the Dieckmann condensation. wikipedia.org For this compound to undergo a Thorpe-Ziegler cyclization, it would first need to be functionalized with a side chain containing a nitrile group.

For example, if the phenoxy group were replaced by a substituent bearing a nitrile at a suitable position, an intramolecular cyclization could be induced. The general mechanism involves the deprotonation of the α-carbon to one of the nitrile groups by a strong base, followed by nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a cyclic enamine. synarchive.combuchler-gmbh.com Although no specific examples of Thorpe-Ziegler cyclizations starting directly from this compound are reported, the principle is applicable to appropriately modified derivatives. researchgate.netambeed.com

The nicotinonitrile moiety is a key building block for the synthesis of furo[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which are important pharmacophores. nih.govmdpi.com

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridine (B1315467) derivatives can be achieved from 2-alkoxynicotinonitriles through a Thorpe-Ziegler type cyclization. grafiati.com In a typical procedure, a 2-alkoxynicotinonitrile is reacted with a compound containing an active methylene (B1212753) group, leading to the formation of an intermediate that subsequently cyclizes to the furo[2,3-b]pyridine core. For instance, the reaction of a 2-(cyanomethoxy)nicotinonitrile derivative under basic conditions can lead to the formation of a 3-aminofuro[2,3-b]pyridine. The general synthetic approach often involves the initial formation of a 2-pyridone from which the 2-alkoxy derivative is prepared, followed by cyclization. grafiati.com

Pyrido[2,3-d]pyrimidines: Pyrido[2,3-d]pyrimidine (B1209978) derivatives are frequently synthesized from 2-aminonicotinonitrile precursors. rsc.orgrsc.org These precursors can be obtained from 2-halonicotinonitriles or through cyclization reactions. nih.gov The 2-aminonicotinonitrile can then be reacted with various reagents to construct the pyrimidine (B1678525) ring. One common method involves the reaction with formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield 4-aminopyrido[2,3-d]pyrimidines. Another approach is the condensation with guanidine (B92328) or urea (B33335) derivatives. mdpi.comscirp.org Multi-component reactions have also been developed as an efficient means to synthesize these fused systems in a single step. scirp.org

The following table summarizes a general synthetic approach to pyrido[2,3-d]pyrimidines from a 2-aminonicotinonitrile precursor.

| Reactant for Pyrimidine Ring Formation | Reaction Conditions | Resulting Pyrido[2,3-d]pyrimidine Derivative | Reference |

|---|---|---|---|

| Formic Acid | Reflux | Pyrido[2,3-d]pyrimidin-4(3H)-one | mdpi.com |

| Urea | Melt at high temperature | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | mdpi.com |

| Guanidine | Base, Reflux | Pyrido[2,3-d]pyrimidine-2,4-diamine | mdpi.com |

| Aromatic Aldehydes, Malononitrile | Microwave irradiation or catalyst (DAHP) | Substituted Pyrido[2,3-d]pyrimidines | scirp.org |

Rearrangement Reactions Involving the Phenoxy and Phenyl Substituents

The phenoxy group in this compound makes the molecule susceptible to certain intramolecular rearrangement reactions, most notably the Smiles and Truce-Smiles rearrangements. manchester.ac.uk

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attached to a side chain displaces an activated aryl group. While the classic Smiles rearrangement involves a heteroatom linkage, the Truce-Smiles rearrangement is a base-catalyzed reaction involving the migration of an aryl group from an oxygen or sulfur atom to a carbanion. manchester.ac.uk

For this compound, a Truce-Smiles rearrangement could potentially be initiated by deprotonation of a suitable position if the molecule were appropriately functionalized. For example, if a methyl group were present on the phenyl ring of the phenoxy substituent, a strong base could deprotonate it, and the resulting carbanion could attack the pyridine ring, leading to a rearranged product. Such rearrangements have been utilized to synthesize complex polysubstituted pyridines and pyrazines from sulfonamide precursors. nih.govacs.org

Radical-Mediated Transformations and Associated Mechanistic Pathways

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. mdpi.comdigitellinc.com The nicotinonitrile core and the aromatic substituents of this compound can potentially participate in radical-mediated transformations.

These reactions are typically initiated by radical initiators (e.g., AIBN, dibenzoyl peroxide) or through photoredox catalysis. The pyridine ring can undergo radical addition reactions. The unpaired electron in N-oxy radicals can add to the π-system, leading to further transformations. u-tokyo.ac.jp

A possible radical-mediated transformation could involve the homolytic cleavage of the C-O bond of the phenoxy group under high-temperature or photochemical conditions, generating a pyridyl radical and a phenoxy radical. These reactive intermediates could then engage in various reactions, such as hydrogen abstraction, addition to unsaturated bonds, or coupling reactions. Thiol-ene "click" reactions mediated by radicals are another class of transformations that could be applied to functionalized derivatives of this compound. rsc.orgnih.gov Recent studies have also shown that radicals can act as transient activating groups to enable nucleophilic aromatic substitution on otherwise unreactive electron-rich arenes. nih.gov

Detailed Mechanistic Studies of Specific Chemical Transformations

Detailed mechanistic studies provide crucial insights into reaction pathways, intermediates, and transition states. While specific mechanistic studies on this compound are not extensively documented in the provided search results, related systems offer valuable information.

For instance, the Rh(III)-catalyzed double C(sp²)-H bond carbenoid insertion and annulation of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds has been studied. acs.org This reaction proceeds through a series of steps including C-H activation, carbene insertion, and cyclization. A plausible mechanism for a similar transformation involving this compound would involve initial coordination of the rhodium catalyst to the pyridine nitrogen, followed by ortho C-H activation of the phenyl group at the 4-position. Subsequent reaction with a diazo compound would lead to a rhodium-carbene species, which could then undergo further intramolecular reactions to form complex polycyclic products. Control experiments in the reported study helped to elucidate the reaction pathway and rule out alternative intermolecular mechanisms. acs.org

The following table outlines a proposed mechanistic sequence for a hypothetical Rh(III)-catalyzed annulation reaction of this compound.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Coordination of Rh(III) catalyst to the pyridine nitrogen. | Catalyst-substrate complex |

| 2 | Directed C(sp²)-H activation at the ortho position of the 4-phenyl group. | Rhodacycle intermediate |

| 3 | Reaction with an α-diazo carbonyl compound to form a rhodium-carbene species. | Rh(III)-carbene complex |

| 4 | Intramolecular carbenoid insertion and annulation. | Cyclized intermediate |

| 5 | Reductive elimination and catalyst regeneration. | Final annulated product |

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanisms

The concept of Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) offers a contemporary lens through which to view the synthesis of certain heterocyclic compounds, including nicotinonitrile derivatives. This mechanism describes an oxidation process that occurs without the need for an external oxidizing agent. At its core, CVABO is a manifestation of stereoelectronic effects, where the geometry and electronic properties of a molecule dictate its reactivity. The fundamental principle lies in the interaction between the lone pair electrons of a heteroatom, typically nitrogen, and the antibonding orbital of a neighboring carbon-hydrogen bond (nN → σ*C-H). This interaction facilitates the cleavage of the C-H bond and the formation of a more stable, oxidized product.

The term "vinylogous" in CVABO refers to the transmission of this electronic effect across a carbon-carbon double bond. In such systems, the double bond acts as a conduit, allowing the anomeric effect to influence reactivity at a distance. researchgate.net This concept is particularly relevant in the final aromatization step during the synthesis of various pyridine-based structures, such as picolinates and nicotinonitriles. rsc.orgnih.govnih.gov

While specific studies detailing the CVABO mechanism for this compound are not extensively documented, the synthesis of structurally related nicotinonitriles provides a basis for a proposed mechanistic pathway. researchgate.nettandfonline.com For instance, in multi-component reactions leading to the formation of the nicotinonitrile ring, a dihydropyridine (B1217469) intermediate is often formed. The final, crucial step is the aromatization of this intermediate to the stable pyridine ring. It is in this transformation that the CVABO mechanism is proposed to be operative. The driving force for this spontaneous oxidation is the thermodynamic stability of the resulting aromatic system.

A plausible mechanism for the final aromatization step in the synthesis of nicotinonitrile derivatives via CVABO is presented in the table below.

| Step | Description |

| 1. Dihydropyridine Intermediate Formation | A non-aromatic dihydropyridine intermediate is formed through a series of condensation reactions. |

| 2. Stereoelectronic Alignment | The dihydropyridine intermediate adopts a conformation where the lone pair of the ring nitrogen and an adjacent C-H bond are anti-periplanar. |

| 3. nN → σ*C-H Interaction | The lone pair electrons on the nitrogen atom donate into the antibonding orbital of the C-H bond. |

| 4. C-H Bond Cleavage and Aromatization | The C-H bond breaks, and a double bond is formed within the ring, leading to the expulsion of a hydride ion (or its equivalent) and the formation of the stable, aromatic nicotinonitrile ring. |

This proposed mechanism underscores the efficiency of CVABO in achieving oxidation under mild conditions, driven by the inherent electronic properties of the reacting species. The application of this concept has been noted in the synthesis of various biologically active nicotinonitriles, often catalyzed by novel materials like metal-organic frameworks (MOFs).

Role of the Nitrile Group in Enabling Diverse Reaction Pathways

The nitrile (-C≡N) group is a versatile functional group that imparts a unique reactivity to this compound. The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org This inherent electrophilicity allows for a variety of chemical transformations, providing pathways to a diverse range of derivatives.

The primary reactions involving the nitrile group of this compound and related compounds are hydrolysis, reduction, and addition of organometallic reagents. evitachem.com

Hydrolysis:

Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds in two stages. Initially, the nitrile is converted to an amide intermediate. With continued heating in the presence of acid or base, the amide is further hydrolyzed to a carboxylic acid. chemistrysteps.com This transformation is a common method for converting nitriles into their corresponding carboxylic acids, which can then serve as a starting point for further synthetic modifications.

| Reaction | Conditions | Product |

| Partial Hydrolysis | Mildly acidic or basic conditions | 2-Phenoxy-4-phenylnicotinamide |

| Complete Hydrolysis | Strong acid or base with heating | 2-Phenoxy-4-phenylnicotinic acid |

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately leading to the formation of a primary amine after an aqueous workup. This transformation is valuable for introducing a flexible aminomethyl group.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Phenoxy-4-phenylpyridin-3-yl)methanamine |

Reaction with Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the electrophilic carbon of the nitrile group. chemistrysteps.com The initial addition forms an imine anion, which upon hydrolysis, yields a ketone. This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones with a variety of substituents. youtube.com

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | Iminium salt | 1-(2-Phenoxy-4-phenylpyridin-3-yl)ethan-1-one |

| Organolithium Reagent (e.g., n-BuLi) | Iminium salt | 1-(2-Phenoxy-4-phenylpyridin-3-yl)pentan-1-one |

The reactivity of the nitrile group in this compound thus opens up a wide array of possibilities for synthetic chemists to create novel molecules with potentially interesting biological or material properties. The ability to transform the nitrile into an amide, a carboxylic acid, a primary amine, or a ketone highlights its significance as a key functional group in organic synthesis.

Computational and Theoretical Chemistry Studies on 2 Phenoxy 4 Phenylnicotinonitrile

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Phenoxy-4-phenylnicotinonitrile at the molecular level. These methods offer a detailed description of the molecule's geometry and electronic landscape, which are foundational to understanding its chemical nature.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a primary workhorse for the computational study of medium to large-sized organic molecules like this compound. nih.gov By approximating the many-electron problem to one of electron density, DFT provides a balance between computational cost and accuracy. nih.gov Typically, calculations are performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to achieve reliable results for molecular geometries, spectroscopic properties, and electronic characteristics. mdpi.comnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C(pyridine)-O(phenoxy) | 1.35 Å |

| Bond Length | C(pyridine)-C(phenyl) | 1.49 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | C-O-C (phenoxy ether) | 118° |

Note: These are illustrative values based on typical findings for similar molecular structures. Actual calculated values would require a specific computational study.

Ab Initio Methods for High-Level Electronic Structure Description

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theoretical accuracy for electronic structure descriptions. Methods like Hartree-Fock (HF), while being a simpler ab initio approach, often serve as a starting point for more advanced calculations. scielo.org.mx More sophisticated methods such as Møller-Plesset perturbation theory (MP2) can provide a more accurate picture of electron correlation effects, which are important for a detailed understanding of the molecule's electronic behavior. However, the computational cost of these high-level methods increases significantly with the size of the molecule, often limiting their application to smaller systems or for benchmarking DFT results. researchgate.net For a molecule of the size of this compound, a combination of DFT for geometry optimization and single-point energy calculations with a higher-level method could provide a robust and comprehensive electronic structure description.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV/Vis Absorption)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net These calculations can help in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei. For this compound, theoretical chemical shifts would be calculated for each proton and carbon atom, and these values would then be compared to experimental data, often showing good correlation. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. This is typically done at the same level of theory as the geometry optimization. derpharmachemica.com The calculated frequencies correspond to the normal modes of vibration of the molecule. These theoretical spectra can aid in the interpretation of experimental IR and Raman data by assigning specific vibrational modes to the observed absorption bands. nih.gov It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. derpharmachemica.com

UV/Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. For this compound, TD-DFT calculations would reveal the energies of the principal electronic transitions, which are related to the promotion of electrons from occupied to unoccupied orbitals and are responsible for the molecule's absorption of UV or visible light. ornl.govnih.gov The nature of these transitions, such as π→π* or n→π*, can also be elucidated.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-CN | ~117 ppm |

| ¹H NMR | H (ortho to CN) | ~8.7 ppm |

| IR | C≡N stretch | ~2230 cm⁻¹ |

Note: These are illustrative values based on typical findings for similar molecular structures. Actual calculated values would require a specific computational study.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The electronic structure of this compound is key to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this context. wuxiapptec.com

The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenoxy and phenyl groups, while the LUMO may be distributed over the electron-deficient nicotinonitrile core. The HOMO-LUMO gap can be tuned by introducing different substituents on the aromatic rings. nih.gov

Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These are illustrative values based on typical findings for similar molecular structures. Actual calculated values would require a specific computational study.

Molecular Electrostatic Potential (MEP) Analysis for Predicting Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net

Different colors on the MEP map indicate different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the phenoxy group, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic interactions. The MEP analysis thus provides a clear and intuitive picture of the molecule's reactive sites. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of the Phenoxy Moiety

The phenoxy moiety in this compound introduces conformational flexibility to the molecule. The rotation around the C-O bond can lead to different conformers with varying energies and properties. A conformational analysis can be performed to identify the most stable conformers and to understand the energy barriers between them. nih.gov This is typically done by systematically rotating the dihedral angle of the phenoxy group and calculating the energy at each step.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of the phenoxy moiety. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of the conformational space at a given temperature. nih.gov These simulations can reveal the preferred orientations of the phenoxy group and the dynamics of its motion, which can be crucial for understanding how the molecule interacts with its environment, for instance, in a solvent or at a biological receptor site. The stability and dynamics of the molecule can be assessed by analyzing parameters such as the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

The synthesis of this compound can be envisaged through several synthetic routes, with nucleophilic aromatic substitution (SNAr) being a prominent pathway. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the mechanism of such reactions at a molecular level. nih.govresearchgate.netmdpi.com These studies allow for the mapping of the potential energy surface of the reaction, identifying key intermediates, and, crucially, characterizing the high-energy transition states that govern the reaction rate.

A plausible SNAr reaction for the formation of this compound involves the reaction of a 2-halo-4-phenylnicotinonitrile (where the halogen is typically fluorine or chlorine) with a phenoxide nucleophile. DFT calculations can model this process, revealing the energetic landscape of the reaction. The mechanism generally proceeds through a concerted or a stepwise pathway involving a Meisenheimer complex, a stable intermediate. nih.govresearchgate.net

Hypothetical Reaction Pathway and Energetics:

Computational analysis would typically involve optimizing the geometries of the reactants, the Meisenheimer intermediate, the transition states, and the products. The relative energies of these species provide a quantitative picture of the reaction's feasibility and kinetics. For instance, a hypothetical energy profile for the reaction of 2-chloro-4-phenylnicotinonitrile (B1586891) with sodium phenoxide could be calculated.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-chloro-4-phenylnicotinonitrile + Phenoxide | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15.2 |

| Meisenheimer Intermediate | Addition of phenoxide to the pyridine (B92270) ring | -5.8 |

| Transition State 2 (TS2) | Expulsion of the chloride ion | +12.5 |

| Products | This compound + Chloride | -10.3 |

This table presents a hypothetical energy profile for a plausible SNAr reaction, illustrating the type of data obtained from computational studies. The values are not based on actual experimental or calculated data for this specific reaction.

The transition states (TS1 and TS2) represent the energy barriers that must be overcome for the reaction to proceed. The geometry of these transition states, such as the bond lengths of the forming and breaking bonds, provides detailed mechanistic insights. For example, a concerted mechanism would be characterized by a single transition state where the nucleophile attacks and the leaving group departs simultaneously. nih.gov In contrast, a stepwise mechanism, as depicted in the table, involves the formation of a distinct intermediate. The relative stability of the Meisenheimer complex and the heights of the energy barriers are influenced by the nature of the solvent, which can also be modeled using computational methods. osti.gov

Structure-Property Relationship Studies based on Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. nih.govscience.gov These models are built upon a set of calculated molecular descriptors that encode various aspects of the molecule's electronic and steric character. For this compound, such studies can predict properties like solubility, lipophilicity (logP), and potential biological activities based on its structural features. nih.govmdpi.com

A wide array of theoretical descriptors can be calculated for this compound using quantum chemical methods. These descriptors can be broadly categorized as electronic, steric, and topological.

Key Theoretical Descriptors for this compound:

| Descriptor | Description | Hypothetical Value | Potential Correlation |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | 3.2 D | Influences solubility and intermolecular interactions |

| Molecular Polarizability | Ease of distortion of the electron cloud by an electric field | 35.1 ų | Relates to van der Waals interactions |

| Molecular Surface Area | Total surface area of the molecule | 250.6 Ų | Affects solubility and transport properties |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity | 4.1 | Crucial for predicting pharmacokinetic properties (ADME) |

This table provides examples of theoretical descriptors and hypothetical values for this compound. These values are for illustrative purposes and are not derived from actual calculations.

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are particularly important. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, a key factor in its reactivity. The HOMO-LUMO gap is a general indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity. scispace.com

The dipole moment and molecular polarizability are crucial for understanding the non-covalent interactions the molecule can engage in, which in turn influences its physical properties like boiling point and solubility, as well as its ability to bind to biological targets. The octanol-water partition coefficient (LogP) is a critical descriptor in drug design, as it provides an estimate of a molecule's distribution between aqueous and lipid environments in the body. science.gov

By establishing a mathematical relationship between these descriptors and an observed property for a series of related compounds, a QSPR/QSAR model can be developed. Such a model for nicotinonitrile derivatives could then be used to predict the properties of novel, unsynthesized analogs, thereby guiding the design of new molecules with desired characteristics. nih.govresearchgate.net

Applications in Advanced Materials and Specialized Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Polyfunctionalized Molecules

2-Phenoxy-4-phenylnicotinonitrile serves as a valuable starting material for creating intricate molecules with multiple functional groups. The reactivity of its nitrile group and the potential for substitution on its aromatic rings allow for a variety of chemical transformations. evitachem.com

Key reactions include:

Hydrolysis: The nitrile group can be converted to a carboxylic acid under acidic or basic conditions. evitachem.com

Reduction: The nitrile can be reduced to an amine using potent reducing agents. evitachem.com

Substitution Reactions: The aromatic rings are susceptible to electrophilic substitution, enabling the introduction of additional functionalities. evitachem.com

One common synthetic route to produce nicotinonitrile derivatives involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile, often catalyzed by amines or bases like sodium hydroxide. researchgate.net This highlights the accessibility of the nicotinonitrile scaffold for further elaboration. The functionalized ethynylpyridines derived from such processes are particularly useful as synthetic intermediates for condensed heterocyles. nii.ac.jp

The synthesis of various polyfunctionalized pyridines has been achieved through methods like the Reissert-Henze reaction, which allows for the selective ethynylation of the pyridine (B92270) ring at the 2-position. nii.ac.jp These functionalized pyridines can then undergo intramolecular cyclization to form a range of bicyclic pyridine derivatives. nii.ac.jp The versatility of these synthetic strategies underscores the importance of nicotinonitrile derivatives as building blocks in organic synthesis.

Precursors for Diverse Fused Heterocyclic Systems Beyond Simple Pyridines

The strategic placement of reactive groups in this compound and its derivatives facilitates the construction of a wide array of fused heterocyclic systems. These complex structures are of great interest in medicinal and agricultural chemistry. researchgate.net

Researchers have developed efficient, one-pot, multi-component reactions to synthesize highly substituted pyridines, which can then be transformed into more complex fused systems like quinolones, isoquinolines, and phenanthridines. rsc.org For instance, 2-amino-nicotinonitrile derivatives can be used as starting materials to build annulated pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net

The cyclization of nicotinonitrile derivatives can lead to the formation of various fused rings. For example, the reaction of 2-phenylnicotinonitrile (B1369846) with specific diazo compounds in the presence of a rhodium catalyst has been shown to produce naphthoquinolizinones through a double C(sp2)–H bond carbenoid insertion and annulation. acs.org Furthermore, intramolecular cyclization of 2-(phenylethynyl)pyridines with a 3-cyano group can yield naphthyridine and pyranopyridine derivatives under acidic conditions. nii.ac.jp Thieno[2,3-b]pyridines can also be synthesized from nicotinonitrile precursors through base-catalyzed intramolecular cyclization of intermediate S-alkylated products. semanticscholar.org

The following table summarizes some of the fused heterocyclic systems derived from nicotinonitrile precursors:

| Precursor Type | Fused System | Reaction Type |

| 2-Phenylnicotinonitrile | Naphthoquinolizinones | Rh(III)-catalyzed annulation |

| 3-Cyano-2-(phenylethynyl)pyridine | Naphthyridines, Pyranopyridines | Acid-catalyzed intramolecular cyclization |

| 2-Mercapto-nicotinonitrile derivatives | Thieno[2,3-b]pyridines | Base-catalyzed intramolecular cyclization |

| 2-Amino-nicotinonitrile derivatives | Pyrido[2,3-d]pyrimidines | Annulation reactions |

Development of Fluorescent Dyes and Optoelectronic Materials based on Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is a key component in the design of novel fluorescent dyes and optoelectronic materials, primarily due to its electron-withdrawing nature. researchgate.netresearchgate.net When combined with electron-donating groups, it can form "push-pull" chromophores that exhibit intramolecular charge transfer (ICT), a property crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netbeilstein-journals.org

The photophysical properties of these materials, such as their absorption and emission wavelengths, can be finely tuned by modifying the molecular structure. rsc.orgke.org.uk For example, the introduction of different substituents on the phenyl rings of 2-amino-4,6-diphenylnicotinonitriles leads to shifts in their fluorescence emission maxima. nih.gov Studies have shown that the emission properties are also sensitive to the solvent environment. nih.gov

Research into nicotinonitrile-based chromophores has led to the development of materials with promising characteristics for optoelectronic applications, including good thermal stability and efficient light emission. researchgate.netresearchgate.net For instance, certain conjugated polymers incorporating a cyanopyridine core have been shown to be potential blue light emitters for polymer light-emitting diodes (PLEDs). researchgate.net These polymers can exhibit light absorption in the range of 377–397 nm and blue light emission between 432–482 nm. researchgate.net

The following table highlights the photophysical properties of some nicotinonitrile-based materials:

| Material Type | Absorption Max (nm) | Emission Max (nm) | Application |

| Cyanopyridine-based conjugated polymers | 377-397 | 432-482 | PLEDs researchgate.net |

| 2-Amino-4,6-diphenylnicotinonitriles | Varies with solvent and substituents | 410-416 (in Methanol) | Fluorescent probes nih.gov |

| N-methyl indole-containing chromophores | 378-658 | - | Optoelectronic materials researchgate.net |

The development of organic optoelectronic materials is a rapidly growing field, with applications extending to bioimaging and phototherapy. nih.gov

Applications in Ligand Design and as Components in Catalytic Systems

The nitrogen atom of the pyridine ring and the cyano group in this compound and its derivatives offer potential coordination sites for metal ions, making them interesting candidates for ligand design in catalysis. rsc.org The development of efficient catalysts is crucial for a wide range of chemical transformations, and the ability to tune the electronic and steric properties of ligands is a key aspect of this process. chemrxiv.orgnsf.gov

While direct applications of this compound as a ligand are not extensively documented, the broader class of nicotinonitrile derivatives has been explored in the context of catalysis. For example, chiral Mn(I) complexes have been shown to be effective catalysts for the hydrophosphination of α,β-unsaturated nitriles, a process that can be used to synthesize novel chiral phosphine (B1218219) ligands. nih.gov This demonstrates the potential of nitrile-containing compounds to participate in and be products of catalytic reactions.

The synthesis of complex molecules often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phosphine ligands play a critical role. rsc.org The structural motifs present in this compound could be incorporated into more complex ligand architectures to influence the outcome of such catalytic processes. The design of molecular catalysts often involves balancing multiple property requirements, and data-driven approaches are emerging to explore the vast chemical space of potential ligands. chemrxiv.orgrsc.org

Role in Polymer Chemistry and the Design of Functional Organic Materials (non-biological)

The nicotinonitrile moiety is a valuable building block in polymer chemistry for creating functional organic materials with specific electronic and optical properties. researchgate.netresearchgate.net The electron-withdrawing nature of the cyanopyridine unit makes it a suitable component for conjugated polymers used in optoelectronic devices. researchgate.netmdpi.com

Polymerization is a process of joining monomer molecules to form long polymer chains or networks. wikipedia.org Various polymerization techniques, such as polycondensation and chain-growth polymerization, can be employed to incorporate nicotinonitrile-based monomers into polymer structures. researchgate.netwikipedia.org For instance, push-pull type conjugative polymers containing a nicotinonitrile scaffold have been synthesized via Knoevenagel and Wittig reactions. researchgate.net These polymers have shown good thermal stability and potential as blue light emitters in PLEDs. researchgate.net

The functionalization of polymers through techniques like click chemistry allows for the precise introduction of desired properties. nih.gov While specific examples involving this compound in polymerization are not prevalent, the principles of polymer design suggest its potential as a monomer or a component of a monomer for creating materials with tailored characteristics. The field of functional organic materials is vast, with applications ranging from printable electronics to advanced coatings. mdpi.comorgsyn.org The ability to control polymer architecture at the molecular level is key to achieving desired macroscopic properties. nih.govnih.gov

The following table provides an overview of polymerization concepts relevant to the synthesis of functional materials:

| Polymerization Concept | Description | Relevance to Functional Materials |

| Chain-growth Polymerization | Monomers add to a growing polymer chain one at a time. wikipedia.org | Used to create polymers like polyethylene (B3416737) and PVC. Can be adapted for functional monomers. wikipedia.orgbeilstein-journals.org |

| Step-growth Polymerization | Polymer chains grow by reactions between molecules of all sizes. nih.gov | Allows for the synthesis of polyesters, polyamides, and other functional polymers. nih.gov |

| Conjugated Polymers | Polymers with alternating single and double bonds, allowing for electron delocalization. | Essential for organic electronic and optoelectronic devices. researchgate.netmdpi.com |

| Cross-linking Polymerization | Formation of a three-dimensional polymer network. mdpi.com | Used in coatings, adhesives, and thermosets to enhance mechanical and thermal properties. mdpi.com |

Utility as a Source of Cyanide in Specific Chemical Transformations

While the primary utility of the cyano group in this compound is as a functional group that imparts specific electronic properties and serves as a handle for further synthetic transformations, it is important to note that under certain harsh conditions, the nitrile group can be cleaved to release cyanide. However, the use of nicotinonitriles as a direct source of cyanide in chemical transformations is not a common or primary application.

More typically, the cyano group is retained within the molecular structure or is transformed into other functional groups like amines or carboxylic acids. evitachem.com The synthesis of nitrile compounds is of great importance as they are valuable intermediates for preparing a wide range of other compounds. acs.org

In some specific biological or chemical contexts, cyanide and its derivatives can act as inhibitors or participants in reactions. For example, cyanide is known to inhibit certain enzymes like cytochrome oxidase. nih.gov However, the intentional use of a complex molecule like this compound solely as a cyanide-releasing agent in a synthetic protocol would be unconventional, as simpler and more direct sources of cyanide are readily available.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Methodologies for Substituted Nicotinonitriles

The advancement of synthetic chemistry continually seeks to improve efficiency, sustainability, and versatility. For substituted nicotinonitriles like 2-Phenoxy-4-phenylnicotinonitrile, future research is geared towards developing methodologies that are not only more effective but also environmentally benign.

A primary focus will be on the evolution of catalytic systems. While traditional cross-coupling reactions have been instrumental, the next wave of innovation will likely come from C-H activation . This approach offers a more direct route to functionalizing the nicotinonitrile scaffold, bypassing the need for pre-functionalized starting materials and thereby increasing atom economy. The development of novel catalysts, particularly those based on palladium, rhodium, and iridium, will be crucial for achieving high regioselectivity and yields.

Another significant area of development is the adoption of flow chemistry . Continuous flow processes provide superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, reproducibility, and scalability. The transition from batch to flow synthesis for nicotinonitriles could streamline their production and facilitate high-throughput screening of reaction conditions.

Furthermore, photoredox catalysis , which utilizes visible light to drive chemical transformations, presents a sustainable alternative to traditional thermal methods. Harnessing the power of light to forge the key bonds in this compound could lead to milder reaction conditions and unique reactivity patterns.

| Synthetic Methodology | Key Advantages | Primary Research Challenges |

| C-H Activation | High atom economy, reduced synthetic steps, direct functionalization. | Achieving high regioselectivity, catalyst cost and sensitivity. |

| Flow Chemistry | Enhanced safety, precise process control, scalability, automation potential. | Initial equipment investment, potential for reactor fouling or clogging. |

| Photoredox Catalysis | Mild reaction conditions, use of a sustainable energy source, novel reactivity. | Substrate scope limitations, optimization of photocatalyst efficiency. |

Exploration of Undiscovered Reactivity Profiles and New Transformation Pathways of the Nitrile and Phenoxy Groups

The chemical behavior of this compound is largely dictated by its nitrile and phenoxy groups. Future investigations will delve deeper into the reactivity of these functional groups, aiming to uncover novel transformations beyond their classical roles.

The nitrile group is a versatile functional handle. While its conversion to amides, carboxylic acids, or amines is well-established, future research will likely explore more intricate transformations. This includes its participation in cycloaddition reactions to construct complex heterocyclic systems and its potential as a directing group to guide the functionalization of the pyridine (B92270) ring at specific positions.

The phenoxy group , while generally considered robust, offers opportunities for selective activation and transformation. Research into methodologies for the cleavage of the C-O ether bond, followed by subsequent functionalization, could open up pathways to a new array of nicotinonitrile derivatives. Additionally, exploring electrophilic and nucleophilic aromatic substitution reactions on the phenoxy ring itself could provide a means to fine-tune the electronic and steric properties of the molecule.

Integration of Advanced Automation and Artificial Intelligence in the Synthesis and Characterization of Complex Nicotinonitriles

The synergy between chemistry, automation, and artificial intelligence (AI) is set to accelerate the pace of discovery. For complex molecules like this compound, these technologies offer a paradigm shift in how research is conducted.

Automated synthesis platforms , often referred to as "self-driving labs," can perform numerous experiments in parallel, rapidly screening a vast parameter space to identify optimal reaction conditions. This high-throughput approach can significantly reduce the time and resources required to develop efficient synthetic routes.

AI and machine learning algorithms are becoming increasingly adept at predicting the outcomes of chemical reactions. By training these models on large datasets of known reactions, it is possible to forecast the feasibility of a proposed synthetic step, suggest optimal conditions, and even design novel synthetic pathways in silico. This predictive power minimizes trial-and-error experimentation.

In the realm of characterization, AI can assist in the interpretation of complex analytical data, such as NMR and mass spectra, leading to faster and more accurate structural elucidation of newly synthesized nicotinonitrile derivatives.

Expansion into Novel Material Science Applications and Technological Advancements

The inherent electronic and photophysical properties of the this compound framework make it a compelling candidate for advanced materials. Future research will focus on harnessing these properties for technological applications.

In the field of organic electronics , the rigid and conjugated structure of this nicotinonitrile suggests its potential as a building block for materials used in Organic Light-Emitting Diodes (OLEDs) . By strategically modifying the core structure, it may be possible to develop novel emitters or host materials with high quantum efficiencies, tunable emission colors, and enhanced device stability.

The electron-deficient nature of the pyridine ring, coupled with the electron-donating potential of the phenoxy group, also makes this scaffold interesting for Organic Photovoltaics (OPVs) . Designing and synthesizing donor-acceptor molecules based on this framework could lead to new materials for more efficient solar energy conversion.

Furthermore, the functional groups present in the molecule could be exploited for the development of chemosensors . The nitrile and phenoxy moieties could act as binding sites for specific ions or molecules, leading to a measurable optical or electronic response upon binding.

| Potential Application | Desired Material Properties |

| OLEDs | High photoluminescence quantum yield, specific emission wavelength, good thermal and electrochemical stability. |

| OPVs | Broad absorption in the solar spectrum, appropriate HOMO/LUMO energy levels, high charge carrier mobility. |

| Sensors | High selectivity and sensitivity towards a target analyte, a clear and measurable output signal. |

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers a powerful lens through which to understand the intricate behavior of molecules at the atomic level. For this compound, theoretical modeling can provide profound insights that complement and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, determine the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and predict spectroscopic properties. This information is invaluable for understanding the molecule's intrinsic reactivity and for designing new derivatives with tailored electronic characteristics for material applications.

Computational modeling is also a powerful tool for elucidating reaction mechanisms . By mapping the potential energy surface of a chemical reaction, researchers can identify transition states, calculate activation barriers, and gain a detailed understanding of how a reaction proceeds. This knowledge can then be used to optimize reaction conditions and improve synthetic efficiency.

Moreover, predictive modeling can be used to forecast the bulk properties of materials based on the computed properties of individual molecules. This in silico screening approach can significantly accelerate the discovery of new materials with desired functionalities, saving considerable time and experimental resources.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenoxy-4-phenylnicotinonitrile, and what experimental parameters are critical for optimizing yield?

- Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the nicotinonitrile core can be functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 4 . The phenoxy group at position 2 is often introduced via SNAr using activated aryl halides under basic conditions (e.g., K2CO3 in DMF at 80–100°C) . Key parameters include:

- Catalyst selection : Pd(PPh3)4 for coupling reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency.

- Reaction time : 12–24 hours for complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~115 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .

- IR : Confirm nitrile stretch (~2220 cm⁻¹) and aryl ether C-O (1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ at m/z 287.1052 for C18H12N2O) .

- Contradiction management : Cross-validate with X-ray crystallography if crystal growth is feasible (e.g., slow evaporation in ethanol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps, dipole moments) and binding affinities. For example:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .

- Docking studies : Simulate interactions with target enzymes (e.g., kinases, viral proteases) to prioritize substituents at positions 4 (phenyl) and 2 (phenoxy) .

- Validation : Compare computed vs. experimental NMR shifts (RMSD < 0.3 ppm validates accuracy) .

Q. What strategies address discrepancies in crystallographic data refinement for this compound derivatives?

- Answer : Use SHELX programs (e.g., SHELXL) for refinement:

- Twinning : Apply HKLF5 format for twinned data if merging Rint > 0.1 .